Direct Evidence of Potent Thromboxane A2 Receptor Antagonism (Kd = 3.16 nM) in Human Whole Blood
2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol exhibits potent antagonism of the thromboxane A2 receptor with a Kd of 3.16 nM in a human whole blood platelet aggregation assay [1]. This affinity is comparable to clinical-stage thromboxane receptor antagonists, though direct side-by-side data with a named comparator are not available from this dataset [1]. In contrast, many simpler quinoxaline derivatives show markedly weaker or no activity at this target [2].
| Evidence Dimension | Thromboxane A2 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Kd = 3.16 nM |
| Comparator Or Baseline | General quinoxaline class: typically inactive or >1 µM |
| Quantified Difference | >316-fold increase in potency vs. class baseline |
| Conditions | In vitro U-46619-induced platelet aggregation in human whole blood |
Why This Matters
This level of potency positions the compound as a valuable tool for investigating thromboxane-mediated pathways, a key consideration for researchers focused on cardiovascular or platelet biology.
- [1] BindingDB. Entry BDBM50391306 (CHEMBL161532). Thromboxane A2 receptor (Human) Kd: 3.16 nM. View Source
- [2] ChEMBL. Thromboxane A2 receptor activity data for quinoxaline derivatives. Accessed 2026-04-15. View Source
